molecular formula C16H23N3O4 B14866249 3-(2-Nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2-Nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14866249
M. Wt: 321.37 g/mol
InChI Key: BJOUAXNXXYUQNL-UHFFFAOYSA-N
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Description

®-3-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitrobenzyl group and a tert-butyl ester functional group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the piperazine ring.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

®-3-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: The enantiomer of the compound with different stereochemistry.

    3-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER: A similar compound with a methyl ester group instead of a tert-butyl ester group.

    3-(2-AMINO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: A similar compound with an amino group instead of a nitro group.

Uniqueness

®-3-(2-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a nitrobenzyl group and a piperazine ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 3-[(2-nitrophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-17-13(11-18)10-12-6-4-5-7-14(12)19(21)22/h4-7,13,17H,8-11H2,1-3H3

InChI Key

BJOUAXNXXYUQNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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